N-[(2-bromophenyl)methyl]-2-{[2-(4-methoxyphenoxy)ethyl]amino}-N-methylacetamide
Description
N-[(2-bromophenyl)methyl]-2-{[2-(4-methoxyphenoxy)ethyl]amino}-N-methylacetamide is a complex organic compound with a unique structure that includes a bromophenyl group, a methoxyphenoxy group, and an aminoacetamide group
Properties
Molecular Formula |
C19H23BrN2O3 |
|---|---|
Molecular Weight |
407.3 g/mol |
IUPAC Name |
N-[(2-bromophenyl)methyl]-2-[2-(4-methoxyphenoxy)ethylamino]-N-methylacetamide |
InChI |
InChI=1S/C19H23BrN2O3/c1-22(14-15-5-3-4-6-18(15)20)19(23)13-21-11-12-25-17-9-7-16(24-2)8-10-17/h3-10,21H,11-14H2,1-2H3 |
InChI Key |
HNUKSNNWWXZFBC-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC=CC=C1Br)C(=O)CNCCOC2=CC=C(C=C2)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-bromophenyl)methyl]-2-{[2-(4-methoxyphenoxy)ethyl]amino}-N-methylacetamide typically involves multiple steps, starting with the preparation of the bromophenyl and methoxyphenoxy intermediates. The key steps include:
Etherification: The formation of the methoxyphenoxy group through a reaction between a phenol and a methoxy compound.
Amidation: The coupling of the bromophenyl and methoxyphenoxy intermediates with an aminoacetamide group under specific conditions, such as the use of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in an organic solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[(2-bromophenyl)methyl]-2-{[2-(4-methoxyphenoxy)ethyl]amino}-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as the removal of the bromine atom.
Substitution: The bromine atom in the 2-bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce dehalogenated derivatives.
Scientific Research Applications
N-[(2-bromophenyl)methyl]-2-{[2-(4-methoxyphenoxy)ethyl]amino}-N-methylacetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-[(2-bromophenyl)methyl]-2-{[2-(4-methoxyphenoxy)ethyl]amino}-N-methylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- **N-[(2-chlorophenyl)methyl]-2-{[2-(4-methoxyphenoxy)ethyl]amino}-N-methylacetamide
- **N-[(2-fluorophenyl)methyl]-2-{[2-(4-methoxyphenoxy)ethyl]amino}-N-methylacetamide
- **N-[(2-iodophenyl)methyl]-2-{[2-(4-methoxyphenoxy)ethyl]amino}-N-methylacetamide
Uniqueness
N-[(2-bromophenyl)methyl]-2-{[2-(4-methoxyphenoxy)ethyl]amino}-N-methylacetamide is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets. The methoxyphenoxy group also contributes to its distinct chemical properties, making it a valuable compound for various research applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
